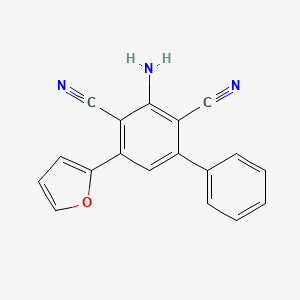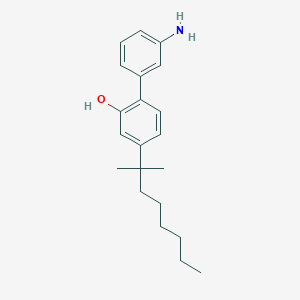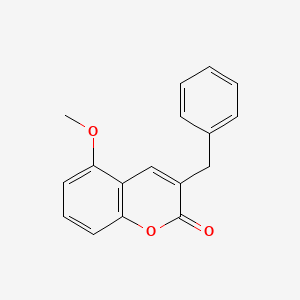![molecular formula C27H29NO3 B10842841 3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)
3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(benzylmethylamino)hexyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. The compound’s structure includes a xanthone core with a benzylmethylamino group attached via a hexyloxy linker. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(benzylmethylamino)hexyloxy]xanthen-9-one typically involves multiple steps:
Formation of the xanthone core: The xanthone core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Attachment of the hexyloxy linker: The hexyloxy group can be introduced via an etherification reaction using appropriate alkyl halides and a base such as potassium carbonate.
Introduction of the benzylmethylamino group: The final step involves the nucleophilic substitution of the hexyloxy group with benzylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
3-[6-(benzylmethylamino)hexyloxy]xanthen-9-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylmethylamine, alkyl halides, potassium carbonate.
Major Products
Oxidized derivatives: Compounds with additional oxygen functionalities.
Reduced derivatives: Alcohols and other reduced forms.
Substituted derivatives: Compounds with various substituents on the benzylmethylamino group.
Scientific Research Applications
3-[6-(benzylmethylamino)hexyloxy]xanthen-9-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its interaction with cholinesterase enzymes. By inhibiting these enzymes, it can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions like Alzheimer’s disease . The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to neurotransmitter regulation and oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
- 3-[6-(dimethylamino)hexyloxy]xanthen-9-one
- 3-[6-(benzylamino)hexyloxy]xanthen-9-one
- 3-[6-(methylamino)hexyloxy]xanthen-9-one
Uniqueness
3-[6-(benzylmethylamino)hexyloxy]xanthen-9-one is unique due to the presence of the benzylmethylamino group, which imparts specific steric and electronic properties. This uniqueness can influence its biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H29NO3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[6-[benzyl(methyl)amino]hexoxy]xanthen-9-one |
InChI |
InChI=1S/C27H29NO3/c1-28(20-21-11-5-4-6-12-21)17-9-2-3-10-18-30-22-15-16-24-26(19-22)31-25-14-8-7-13-23(25)27(24)29/h4-8,11-16,19H,2-3,9-10,17-18,20H2,1H3 |
InChI Key |
NKJXMWCNCBVIAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)
![3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol](/img/structure/B10842786.png)
![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)
![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
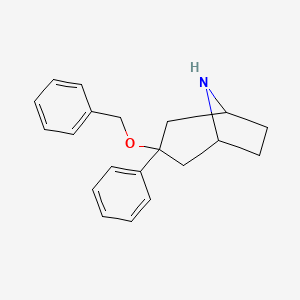
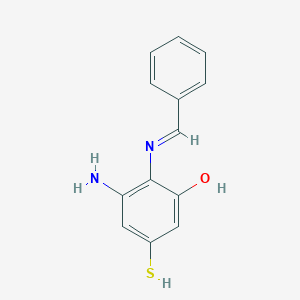
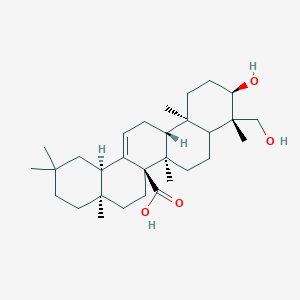
![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)
